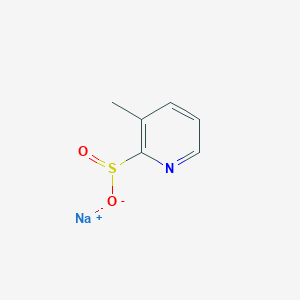

Sodium 3-methylpyridine-2-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 3-methylpyridine-2-sulfinate is an organosulfur compound with the molecular formula C6H6NNaO2S. It is a sodium salt derivative of 3-methylpyridine-2-sulfinic acid and is used primarily in research and industrial applications. This compound is known for its versatility in various chemical reactions and its role as a building block in the synthesis of more complex organosulfur compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 3-methylpyridine-2-sulfinate, typically involves the oxidation of thiols or disulfides. One common method is the oxidation of 3-methylpyridine-2-thiol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under controlled conditions . The reaction is usually carried out in an aqueous medium, and the resulting sulfinate is isolated by precipitation or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other separation techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 3-methylpyridine-2-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form sulfonates.

Reduction: It can be reduced back to the corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

Sulfonates: Formed through oxidation.

Thiols: Formed through reduction.

Substituted Pyridines: Formed through nucleophilic substitution.

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1. Building Block for Organosulfur Compounds

Sodium sulfinates, including sodium 3-methylpyridine-2-sulfinate, are utilized to synthesize a variety of organosulfur compounds. They can act as sulfonylating agents in reactions that form S–S, N–S, and C–S bonds. This versatility has led to the development of various valuable compounds such as thiosulfonates, sulfonamides, sulfides, and sulfones .

2.2. Reaction Mechanisms

The compound is particularly noted for its ability to undergo radical reactions, where it can generate sulfonyl radicals that facilitate ring-closing reactions and multicomponent reactions. These processes are essential for synthesizing complex molecular architectures used in pharmaceuticals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Sulfonylation | Introduction of a sulfonyl group into organic compounds | Sulfonamides, sulfones |

| C–H Activation | Functionalization of C–H bonds using sulfinates | Diverse organosulfur compounds |

| Radical Reactions | Formation of sulfonyl radicals for further transformations | Thiosulfonates |

Pharmaceutical Applications

3.1. Medicinal Chemistry

This compound has been investigated for its potential use in medicinal chemistry due to its ability to form biologically active compounds. The synthesis of various sulfones from this sulfinate has shown promise in developing new therapeutic agents .

3.2. Antiradiation Properties

Recent studies have indicated that certain derivatives of sodium sulfinates exhibit antiradiation properties at low doses with minimal toxicity. This suggests potential applications in radioprotection and treatment strategies for radiation exposure .

Case Studies and Research Findings

4.1. Synthesis of Sulfones

In a notable study, researchers synthesized a series of pyridine-based sulfones from this compound through palladium-catalyzed coupling reactions. This method demonstrated high yields and selectivity, showcasing the compound's utility in generating complex molecular frameworks .

4.2. Application in Drug Development

Another research highlighted the role of this compound in developing PDE10A inhibitors, which are currently being explored for treating schizophrenia. The compound's ability to enhance binding efficiency and selectivity was crucial in advancing these drug candidates through preclinical studies .

Mecanismo De Acción

The mechanism of action of sodium 3-methylpyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Sodium 3-methylpyridine-2-sulfinate can be compared with other sodium sulfinates, such as:

Sodium benzenesulfinate: Similar in reactivity but differs in the aromatic ring structure.

Sodium toluenesulfinate: Similar in reactivity but has a methyl group on the benzene ring.

Sodium methanesulfinate: Simpler structure with a single carbon atom attached to the sulfinate group.

These compounds share similar reactivity patterns but differ in their specific applications and the complexity of their structures.

Actividad Biológica

Sodium 3-methylpyridine-2-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and therapeutic applications based on a review of diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C₆H₇NaO₂S. It features a pyridine ring substituted with a sulfinic acid group (–SO₂Na), which enhances its reactivity and solubility in water. This unique structure allows it to participate in various chemical reactions, making it a versatile compound in both organic synthesis and medicinal chemistry.

Antioxidant Properties

Compounds containing sulfinic acid groups, such as this compound, have been studied for their antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that this compound may exhibit significant antioxidant activity, potentially contributing to its therapeutic effects.

The mechanism of action for this compound primarily involves its ability to undergo oxidation and reduction reactions due to the presence of the sulfinate group. This reactivity allows it to interact with biological macromolecules such as proteins and nucleic acids, potentially influencing cellular pathways related to oxidative stress and inflammation .

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant potential of this compound through various assays measuring free radical scavenging activity. Results indicated a significant capacity to neutralize free radicals, comparable to well-known antioxidants.

- Antimicrobial Efficacy :

- Cytotoxicity Studies :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

sodium;3-methylpyridine-2-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.Na/c1-5-3-2-4-7-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZILBQIYGJHQNZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.